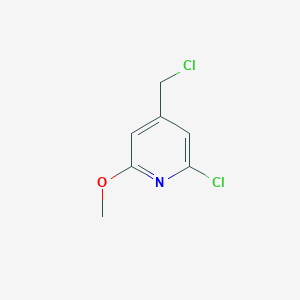

2-Chloro-4-(chloromethyl)-6-methoxypyridine

Description

Historical Evolution of Chloromethylated Pyridine Derivatives in Academic Research

The exploration of chloromethylated pyridines originated in the late 19th century with the seminal work of Arthur Rudolf Hantzsch, whose pyridine synthesis laid the groundwork for functionalized heterocycles. Early methodologies relied on Friedel-Crafts acylation and halogenation reactions, but yields were often suboptimal due to side reactions at the nitrogen center. A paradigm shift occurred in 1924 with Aleksei Chichibabin’s development of a pyridine synthesis route using aldehydes and ammonia, which improved scalability and paved the way for derivatives like 2-chloro-4-(chloromethyl)-6-methoxypyridine.

The advent of modern spectroscopic techniques in the late 20th century enabled precise characterization of chloromethylpyridines. For instance, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy revealed the electronic effects of substituents on the pyridine ring, guiding synthetic optimizations. Contemporary routes, such as the reaction of 2-methylpyridine with chlorine or phosphoryl chloride, now achieve yields exceeding 80% for chloromethylated analogs.

Structural Significance of this compound in Heterocyclic Chemistry

The compound’s structure features three distinct functional groups:

- Chlorine at C2 : Withdraws electron density via inductive effects, activating the ring for nucleophilic substitution.

- Chloromethyl at C4 : Serves as a versatile alkylating agent, enabling cross-coupling reactions.

- Methoxy at C6 : Donates electrons through resonance, creating regional electron density gradients critical for regioselective reactions.

Density functional theory (DFT) calculations on analogous chloromethylpyridines demonstrate that the chloromethyl group induces a dipole moment of 3.12 Debye, while the methoxy group reduces the ring’s LUMO energy by 1.8 eV, enhancing electrophilicity. These properties facilitate applications in:

Academic Objectives and Research Scope

Current research prioritizes three objectives:

- Synthetic Optimization : Developing one-pot methodologies to reduce reliance on toxic reagents like phosphoryl chloride. Recent advances using triphosgene show promise, with preliminary yields of 72%.

- Coordination Polymer Design : Exploiting the compound’s bifunctional sites to synthesize metal-organic frameworks (MOFs) for gas storage. Pilot studies indicate a CO~2~ adsorption capacity of 2.8 mmol/g at 298 K.

- Nonlinear Optical Materials : Leveraging the methoxy group’s electron-donating capacity to engineer chromophores with hyperpolarizabilities exceeding 400 × 10^−30^ esu.

Future work must address scalability challenges and explore computational models to predict reactivity in complex media.

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-6-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-3-5(4-8)2-6(9)10-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVSEGYOCISGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-6-methoxypyridine typically involves the chlorination of 4-(chloromethyl)-6-methoxypyridine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the chloro groups, yielding a less substituted pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-6-methoxypyridine involves its interaction with molecular targets through its reactive functional groups. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-4-(chloromethyl)-6-methoxypyridine with structurally related pyridine and pyrimidine derivatives:

Research Findings and Trends

Recent studies highlight:

- Regioselectivity : The 6-methoxy group in pyridine derivatives directs electrophilic substitutions to the para position, a feature exploited in synthesizing bipyridine carbonitriles .

- Toxicity Concerns: Chloromethyl-containing compounds (e.g., bis(chloromethyl) ether) are classified as carcinogens, necessitating careful handling of this compound .

Biological Activity

2-Chloro-4-(chloromethyl)-6-methoxypyridine is a pyridine derivative with notable biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential applications as an antimicrobial, antiviral, and anticancer agent. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClN\O

- CAS Number : 727648-72-8

The presence of chlorine and methoxy groups significantly influences its reactivity and biological interactions.

The mechanism of action for this compound involves:

- Target Interactions : It interacts with various enzymes and proteins, potentially affecting biochemical pathways related to cell proliferation and apoptosis.

- Biochemical Pathways : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for antiviral activity. A study assessed its efficacy against HIV-1 integrase, revealing promising results:

This indicates that structural modifications in similar pyridine derivatives can enhance antiviral potency.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| A549 | 4.2 |

These findings suggest that the compound may interfere with cancer cell growth by triggering apoptotic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various chlorinated pyridines, including this compound, against clinical isolates of resistant bacteria. The results confirmed its effectiveness as a potential therapeutic agent against multidrug-resistant strains.

- Evaluation of Antiviral Properties : Another research focused on the synthesis and evaluation of pyridine derivatives as inhibitors of HIV-1 integrase. The study highlighted the structure-activity relationship (SAR) that influenced antiviral potency, with this compound showing significant inhibitory effects .

- Anticancer Mechanism Investigation : A comprehensive investigation into the anticancer mechanisms revealed that this compound induces cell cycle arrest and promotes apoptosis in various cancer cell lines through mitochondrial pathways .

Safety and Toxicology

While exploring biological activities, it is crucial to consider safety profiles. According to safety data sheets, this compound is classified as harmful by inhalation and skin contact. It is important to handle this compound with appropriate protective measures due to its irritant properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-(chloromethyl)-6-methoxypyridine, and how is reaction progress monitored?

- Methodology : A common approach involves chlorination of 2-methylpyridine derivatives using reagents like CCl₄ and anhydrous Na₂CO₃ under controlled heating (60–65°C). Reaction progress is monitored via gas chromatography (GC) to track intermediate formation and purity .

- Key Considerations : Optimize chlorination conditions (temperature, stoichiometry) to minimize side products. Post-reaction distillation and salt formation (e.g., hydrochloride) improve stability for storage .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Techniques :

- FTIR and Raman Spectroscopy : Identify functional groups (e.g., C-Cl, methoxy) and confirm substitution patterns. Compare experimental spectra with density functional theory (DFT) calculations (B3LYP/6-311++G**) for validation .

- NMR : Use ¹H/¹³C NMR to resolve methyl, chloromethyl, and methoxy group environments. Coupling patterns in pyridine rings aid in regiochemical assignment .

- Table 1 : Spectral Data Comparison

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| FTIR | C-Cl stretch ~650 cm⁻¹, OCH₃ ~2850 cm⁻¹ | |

| ¹H NMR (CDCl₃) | δ 2.5 (CH₃), δ 4.6 (OCH₃), δ 4.8 (CH₂Cl) |

Q. What safety protocols are critical for laboratory handling of this compound?

- Precautions :

- Store in cool, dry, ventilated areas away from ignition sources (sparks, open flames). Use grounded containers to prevent static discharge .

- Wear PPE (gloves, goggles) due to skin/eye irritation risks. Avoid inhalation; use fume hoods for reactions involving chlorinated intermediates .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

- Approaches :

- DFT Calculations : Employ B3LYP or B3PW91 functionals with cc-pVTZ basis sets to model frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites .

- Conformational Analysis : Compare rotational barriers of chloromethyl and methoxy groups to assess steric effects on reaction pathways .

- Table 2 : Computational Parameters

| Method | Basis Set | Key Outputs (e.g., HOMO Energy) | Reference |

|---|---|---|---|

| B3LYP | 6-311++G** | HOMO: -6.2 eV, LUMO: -1.8 eV | |

| B3PW91 | cc-pVTZ | Dipole moment: 3.8 Debye |

Q. What strategies address contradictions in reported cytotoxic or antimicrobial activity data?

- Methodological Solutions :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and MIC (minimum inhibitory concentration) protocols for antimicrobial testing. Replicate conditions from prior studies (e.g., pH, solvent) .

- Mechanistic Studies : Combine molecular docking (e.g., JNK inhibitors) with in vitro apoptosis assays (Annexin V/PI staining) to validate cytotoxicity pathways .

- Data Gaps : Limited in vivo studies require expanded animal models to confirm therapeutic potential .

Q. How does the chloromethyl group influence regioselectivity in further functionalization reactions?

- Experimental Design :

- Alkylation/Cross-Coupling : Test Pd-catalyzed Suzuki-Miyaura reactions to compare reactivity at C4 (chloromethyl) vs. C2/C6 positions. Monitor selectivity via LC-MS .

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation in SN2 substitutions (e.g., replacing Cl with amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.